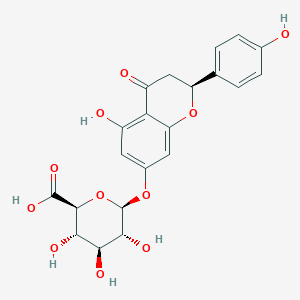

Naringenin 7-O-beta-D-glucuronide

Descripción general

Descripción

Naringenin 7-O-beta-D-glucuronide is a metabolite of naringenin, a flavanone commonly found in citrus fruits. This compound is mainly metabolized into glucuronides by UDP-glucuronosyltransferase (UGT) enzymes in mammals, exhibiting significant variation in metabolic activity and regioselectivity between different species including humans, monkeys, rats, and mice (Isobe et al., 2018).

Synthesis Analysis

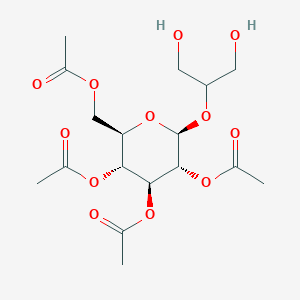

The efficient total synthesis of bis-glycosyl apigenin derivatives from naringenin has been developed, highlighting a greener and economically favorable method for flavonoid synthesis starting from naringenin, which can be extended to naringenin glucuronides (Chen et al., 2009). This approach showcases advancements in the synthesis of complex glycosylated naringenin derivatives, including glucuronides.

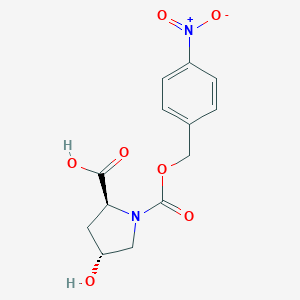

Molecular Structure Analysis

The molecular structure of naringenin glucuronides has been extensively characterized, utilizing methods such as high-performance liquid chromatography and mass spectrometry. These analyses enable the determination and pharmacokinetic investigation of naringenin and its glucuronide conjugates in biological matrices, illustrating the compound's bioavailability and metabolic fate (Peng et al., 1998).

Chemical Reactions and Properties

Chemical synthesis techniques for naringenin glucuronides involve selective glycosylation reactions, highlighting the compound's reactivity towards forming glucuronide conjugates. This reactivity plays a crucial role in its metabolic processing and bioactivity in mammals (Khan et al., 2010).

Physical Properties Analysis

The solubility and stability of naringenin glucuronides are critical for their biological activity and efficacy. Modifications, such as succinylglycosylation, have been shown to significantly enhance the water solubility and anti-bacterial activity of naringenin derivatives, indicating the impact of chemical modifications on the physical properties of these compounds (Zhang et al., 2019).

Chemical Properties Analysis

Naringenin glucuronides exhibit diverse chemical behaviors, including interactions with efflux transporters and metabolic enzymes, which affect their disposition and bioactivity. The balance between glucuronidation activity and efflux transporter action is essential for the pharmacokinetics and pharmacodynamics of naringenin glucuronides (Xu et al., 2009).

Aplicaciones Científicas De Investigación

Cardioprotective Effects : Naringenin-7-O-glucoside shows protective effects against doxorubicin-induced apoptosis, potentially aiding in treating or preventing cardiomyopathy associated with doxorubicin (Han et al., 2008).

Antiallergic Activity : Naringenin chalcone-2'-O-beta-D-glucuronide, a metabolite of naringenin chalcone found in tomato skin extract, demonstrates antiallergic activity in rats, particularly inhibiting histamine (Yoshimura et al., 2009).

Antidiabetic Effects : Naringenin has shown potential antidiabetic effects in both normoglycemic and diabetic rat models, highlighting its significance in extra-pancreatic glucose regulation (Ortiz-Andrade et al., 2008).

Gene Expression Influence : Naringenin and its phase II metabolites can affect macrophage gene expression, though the effects are not always consistent with anti-inflammatory outcomes. This emphasizes the importance of testing physiological forms of phytochemicals (Dall’Asta et al., 2013).

Bioavailability in Tissues : Naringenin glucuronides and sulfates are bioavailable in various tissues, supporting their potential application in personalized medicine (Lin et al., 2014).

Tissue Distribution and Pharmacokinetics : Studies have shown differences in the conjugation ratio of naringenin in plasma versus brain tissue, as well as variations in bioavailability depending on the method of administration (Peng et al., 1998; Hsiu et al., 2002).

Intestinal Excretion and Metabolism : Efflux transporters like Mrp2 and Bcrp1 facilitate the intestinal excretion of flavonoid glucuronides, such as naringenin, highlighting a complex interplay in metabolism (Xu et al., 2009).

Direcciones Futuras

Naringenin is a natural flavonoid possessing neuroprotective activities. Increasing evidence has attained special attention on the variety of therapeutic targets along with complex signaling pathways for naringenin, which suggest its possible therapeutic applications in several neurodegenerative diseases .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCRTIDKZGEVEN-CGXGPNJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573866 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

CAS RN |

158196-34-0 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

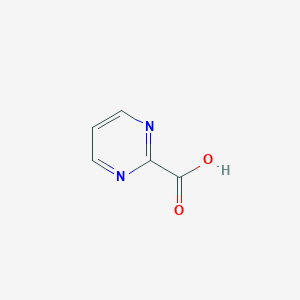

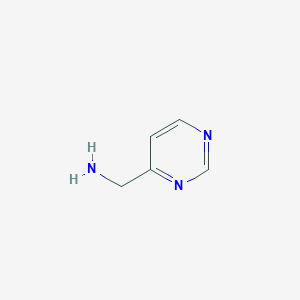

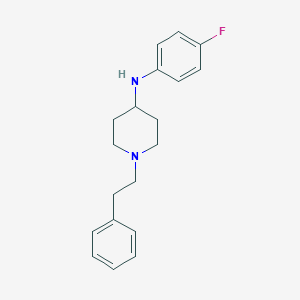

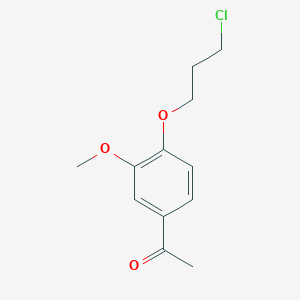

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

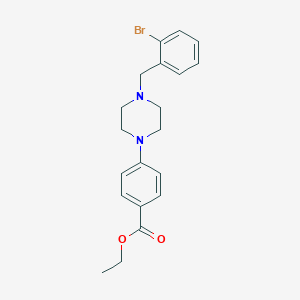

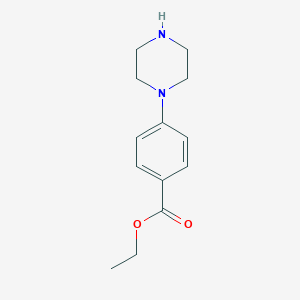

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)